1-cyclopentyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid
Description
1-Cyclopentyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid is a pyrazole-based compound characterized by a cyclopentyl substituent at the 1-position and a trifluoromethyl (-CF₃) group at the 5-position of the pyrazole ring, with a carboxylic acid (-COOH) moiety at the 4-position. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the cyclopentyl substituent introduces steric bulk, which may influence binding affinity and selectivity in biological systems.
Properties
IUPAC Name |
1-cyclopentyl-5-(trifluoromethyl)pyrazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3N2O2/c11-10(12,13)8-7(9(16)17)5-14-15(8)6-3-1-2-4-6/h5-6H,1-4H2,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMIOUJGDIKRGAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C(=C(C=N2)C(=O)O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-cyclopentyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.
Introduction of the Cyclopentyl Group: The cyclopentyl group can be introduced via alkylation reactions using cyclopentyl halides.
Addition of the Trifluoromethyl Group: The trifluoromethyl group is often introduced using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: 1-Cyclopentyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazoles with various functional groups.
Scientific Research Applications
1-Cyclopentyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-cyclopentyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.
Modulating Receptors: Interacting with cell surface receptors to influence cellular signaling.
Altering Gene Expression: Affecting the expression of genes involved in inflammation, cell growth, and other processes.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
- Aliphatic groups like cyclopentyl reduce π-π interactions but may enhance passive diffusion in biological systems.
- Acidity : The trifluoromethyl group at position 5 enhances the carboxylic acid’s acidity (pKa ~1–2) compared to methyl-substituted analogs (e.g., ), favoring ionic interactions in binding pockets.
- Steric Effects: Bulky substituents like tetrahydroquinolinyl () or 3-chloropyridinyl () introduce steric hindrance, which could limit off-target interactions but complicate synthesis.
Biological Activity
1-Cyclopentyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, structure-activity relationships (SAR), and synthesis methods.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of 262.23 g/mol. The compound features a pyrazole ring, which is known for its biological activity, particularly in the context of drug development.
Antimicrobial Activity
Research has indicated that pyrazole derivatives exhibit a range of antimicrobial activities. For instance, compounds containing trifluoromethyl groups have shown enhanced antifungal and antibacterial properties.
Table 1: Antimicrobial Activity of Related Pyrazole Compounds
| Compound Name | MIC (µg/mL) | Target Organism |
|---|---|---|
| Compound A | 12.5 | Fusarium oxysporum |
| Compound B | 32 | Bacillus cereus |
| This compound | TBD | TBD |
Note: Values are indicative; further studies are needed to establish specific MIC values for the target compound.
Structure-Activity Relationship (SAR)
The presence of the trifluoromethyl group in the structure has been linked to increased biological activity. Studies suggest that the introduction of various substituents on the pyrazole ring can significantly affect the compound's efficacy against different pathogens.
Case Study:
A study published in MDPI highlighted that compounds with trifluoromethyl substitutions displayed improved antifungal activity compared to their non-fluorinated counterparts. The compound's efficacy was assessed against several strains, revealing that modifications in the molecular structure can lead to enhanced potency.
Synthesis Methods
The synthesis of this compound typically involves multi-step reactions starting from simpler pyrazole derivatives. The introduction of cyclopentyl and trifluoromethyl groups can be achieved through various organic synthesis techniques, including nucleophilic substitution and cyclization reactions.
Synthesis Pathway Example:
- Starting Material: Pyrazole derivative.
- Reagents: Cyclopentyl bromide, trifluoroacetic acid.
- Reaction Conditions: Heat under reflux in an appropriate solvent.
- Purification: Recrystallization or chromatography.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
